H-Lys-pna 2hbr
Overview
Description
H-Lys-pna 2hbr is a fluorescent peptide that can be used to identify the presence of aminopeptidase in plants and animals . It is also known as L-Lysine p-nitroanilide dihydrobromide .
Synthesis Analysis
The synthesis of H-Lys-pna 2hbr involves the use of ammonium bicarbonate to hydrolyze the ester bonds of pNA . The resultant H-Lys-pna 2hbr has a high degree of fluorescence .
Molecular Structure Analysis
The molecular formula of H-Lys-pna 2hbr is C12H20Br2N4O3 . Its molecular weight is 428.12 g/mol .
Chemical Reactions Analysis
H-Lys-pna 2hbr is used as a substrate for the enzyme PepN . The substrate concentrations used in standard enzymatic activity assay conditions range from 0.017 to 7.47 mM, depending on the particular enzyme and substrate .
Physical And Chemical Properties Analysis
H-Lys-pna 2hbr is a solid compound . It is used for research purposes and is not intended for human or veterinary use .
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of H-LYS-PNA 2HBR (also known as CID 24802272, L-Lysine 4-nitroanilide dihydrobromide, or (2S)-2,6-diamino-N-(4-nitrophenyl)hexanamide;dihydrobromide):
Enzyme Kinetics and Specificity Studies
This compound is used as a substrate to study the specificity and kinetics of lysine aminopeptidase, an enzyme that removes amino acids from the amino end of proteins . It helps in understanding the enzyme’s behavior and reaction rates.
Proteinase Research
It serves as a substrate for various proteinases, which are enzymes that break down proteins. This application is crucial for studying protein catabolism and related metabolic pathways .
Peptide-Based Hydrogel Formation
Peptide-based hydrogels have gained attention due to their properties and high modularity. H-LYS-PNA 2HBR can be involved in the formation of these hydrogels, which have potential biomedical applications .
Recombinant Exopeptidase Characterization
The compound has been used in characterizing recombinant exopeptidases like PepX and PepN, providing insights into their hydrolytic efficiency and substrate preferences .
Biotinylation Studies
For biotinylated lysine derivatives or chromophores and fluorophores coupled to Lys, H-LYS-PNA 2HBR can be used in research to study these modifications .
Mechanism of Action
Target of Action
H-LYS-PNA 2HBR, also known as L-Lysine p-nitroanilide dihydrobromide, is primarily used to identify the presence of aminopeptidase in plants and animals . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides . They play a crucial role in protein degradation and regulation of biological processes .
Mode of Action
The compound interacts with its target, the aminopeptidase, by serving as a substrate for the enzyme . The enzyme cleaves the amino acid from the N-terminus of the compound, resulting in a change in the compound’s structure . This interaction allows the compound to be used as a tool for studying the specificity and kinetics of aminopeptidases .
Biochemical Pathways
The primary biochemical pathway affected by H-LYS-PNA 2HBR involves protein degradation . Aminopeptidases, the targets of H-LYS-PNA 2HBR, are key players in this pathway. They cleave amino acids from proteins, thereby regulating protein function and turnover . The compound’s interaction with aminopeptidases can thus influence protein degradation processes .
Pharmacokinetics
Given its use as a substrate for aminopeptidases, it is likely that the compound is metabolized by these enzymes
Result of Action
The primary result of H-LYS-PNA 2HBR’s action is the identification of aminopeptidase activity . By serving as a substrate for aminopeptidases, the compound allows for the detection and study of these enzymes . This can provide valuable insights into protein degradation processes and the role of aminopeptidases in these processes .
Action Environment
The action of H-LYS-PNA 2HBR is likely influenced by various environmental factors. For instance, the activity of aminopeptidases can be affected by factors such as pH and temperature . Therefore, these factors may also influence the interaction between H-LYS-PNA 2HBR and aminopeptidases.
Safety and Hazards
Future Directions
H-Lys-pna 2hbr has potential applications in the field of biological and medical research due to its ability to identify the presence of aminopeptidase . Further research is needed to explore these potential applications.
properties
IUPAC Name |
(2S)-2,6-diamino-N-(4-nitrophenyl)hexanamide;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3.2BrH/c13-8-2-1-3-11(14)12(17)15-9-4-6-10(7-5-9)16(18)19;;/h4-7,11H,1-3,8,13-14H2,(H,15,17);2*1H/t11-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBCOCPRBXZLNA-IDMXKUIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCCCN)N)[N+](=O)[O-].Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@H](CCCCN)N)[N+](=O)[O-].Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Br2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,6-Diamino-N-(4-nitrophenyl)hexanamide dihydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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